molecular formula C19H16FN3O5S B6552865 N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1040633-61-1

N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6552865
CAS No.: 1040633-61-1
M. Wt: 417.4 g/mol
InChI Key: NTOUQCWRNJBCDS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule featuring a dihydropyridazinone core substituted with a 4-methoxybenzenesulfonyl group and an N-(2-fluorophenyl)acetamide side chain. Its design aligns with medicinal chemistry strategies for optimizing solubility, metabolic stability, and target affinity through sulfonylation and fluorination.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O5S/c1-28-13-6-8-14(9-7-13)29(26,27)18-10-11-19(25)23(22-18)12-17(24)21-16-5-3-2-4-15(16)20/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOUQCWRNJBCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}FN3_{3}O3_{3}S. It features a fluorinated phenyl group and a pyridazine derivative, contributing to its biological properties.

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators. The presence of the methoxybenzenesulfonyl group suggests potential interactions with various biological targets, including enzymes involved in metabolic pathways.

Enzyme Inhibition

A study on related compounds revealed that modifications in the aromatic substituents significantly influence inhibition potency against specific enzymes. For instance, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide was found to be a potent inhibitor of α-L-fucosidases, demonstrating an IC50_{50} value as low as 0.0079 μM against human lysosomal forms . This suggests that the fluorine substitution enhances binding affinity and selectivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. The following table summarizes key findings related to structural changes and their effects on activity:

Modification Effect on Activity Reference
Fluorine substitution on phenylIncreased potency against α-L-fucosidases
Methoxy group on benzene ringEnhanced solubility and bioavailability
Pyridazine coreContributes to enzyme binding affinity

Case Study 1: Inhibition of α-L-Fucosidases

In a comparative study, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide exhibited superior inhibition of α-L-fucosidases compared to other derivatives. The study highlighted that the inclusion of the fluorinated phenyl group significantly increased selectivity and potency against various isoforms of the enzyme .

Case Study 2: Antitumor Activity

Another investigation into similar pyridazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. These compounds were shown to induce apoptosis through caspase activation pathways, suggesting that this compound may exhibit similar effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is C22H22FN3O5SC_{22}H_{22}FN_3O_5S. Its structure features a fluorophenyl group, a pyridazinone moiety, and a methoxybenzenesulfonyl group, contributing to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyridazinones have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties
    • The compound's sulfonamide group may contribute to anti-inflammatory effects. Research has demonstrated that related compounds can inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
  • Neuroprotective Effects
    • Investigations into the neuroprotective capabilities of similar structures suggest that they may offer therapeutic benefits in neurodegenerative diseases. The modulation of calcium/calmodulin-dependent protein kinase pathways has been linked to neuroprotection in models of Alzheimer’s disease .

Table 1: Summary of Case Studies

Study ReferenceApplication AreaKey Findings
AnticancerInduced apoptosis in breast cancer cell lines.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models.
NeuroprotectionImproved cognitive function in rodent models of dementia.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn with other sulfonamide- and acetamide-containing molecules from the evidence, highlighting general trends in physicochemical and pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Biological Relevance
Target Compound Dihydropyridazinone 4-Methoxybenzenesulfonyl, 2-fluorophenyl Enzyme inhibition (e.g., kinase or protease targets)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (, m) Hexanamide 2,6-Dimethylphenoxy, tetrahydropyrimidin Antibacterial or antiviral activity
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (, n) Hexanamide Diphenyl, tetrahydropyrimidin Similar to m, with stereochemical variations
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-... (, y) Indole 4-Chlorobenzoyl, tert-butylphenyl Anti-inflammatory or anticancer activity

Key Observations :

Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methoxybenzenesulfonyl group may enhance solubility and hydrogen-bonding capacity compared to the 4-chlorobenzoyl moiety in ’s 6y. Sulfonamides often exhibit stronger enzyme-binding affinity due to their polar nature .

Fluorophenyl vs. Dimethylphenoxy: The 2-fluorophenyl acetamide in the target compound likely improves metabolic stability over the 2,6-dimethylphenoxy group in ’s analogs, as fluorine reduces oxidative degradation .

Core Heterocycles: The dihydropyridazinone core may confer distinct redox properties compared to indole () or hexanamide () scaffolds, influencing pharmacokinetic profiles.

Research Findings :

  • Assay Compatibility: Compounds with sulfonamide/acetamide motifs are frequently evaluated in microculture tetrazolium assays () for cytotoxicity .
  • Stereochemical Impact: highlights the role of stereochemistry in analogs (e.g., m vs. n), suggesting that the target compound’s activity could be sensitive to its dihydropyridazinone conformation .

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